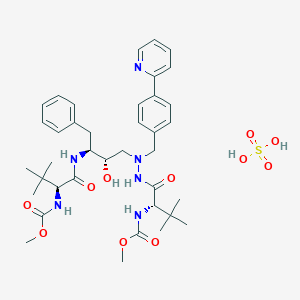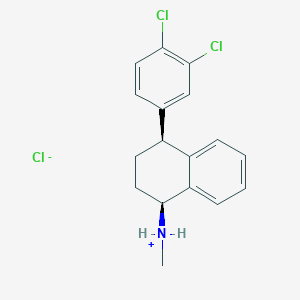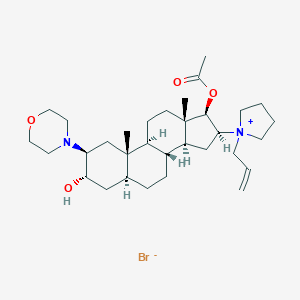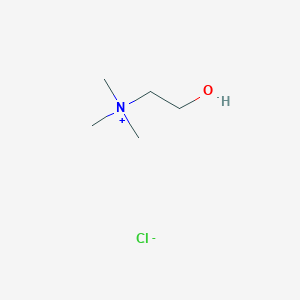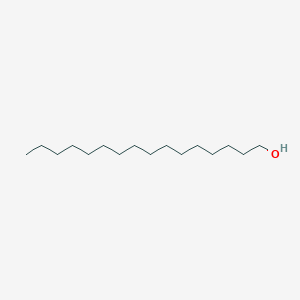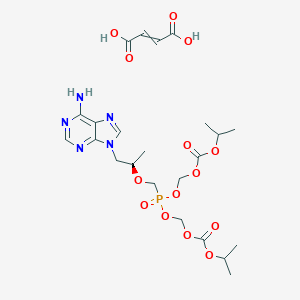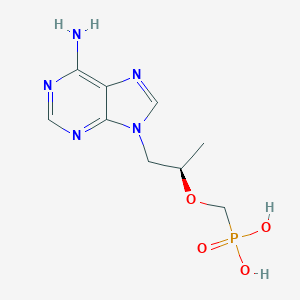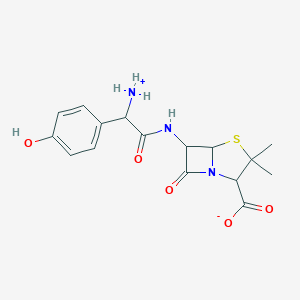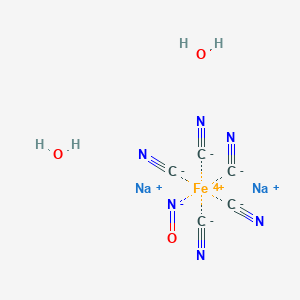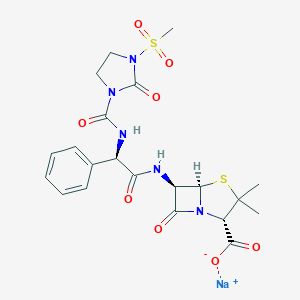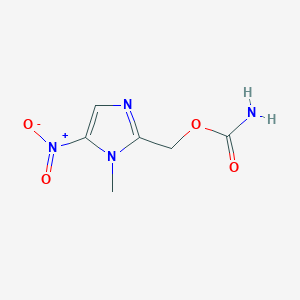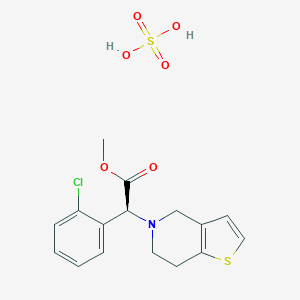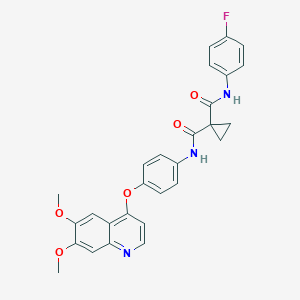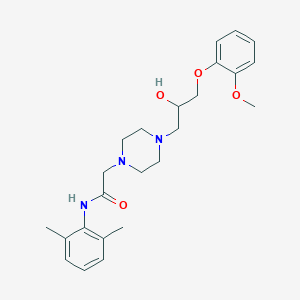
Ranolazin
Übersicht
Beschreibung
Ranolazin ist ein Piperazinderivat, das in erster Linie als Antianginikum eingesetzt wird. Es ist bekannt für seine Fähigkeit, chronische Angina pectoris zu behandeln, indem es die Durchblutung verbessert, um die Herzfunktion zu optimieren. This compound ist insofern einzigartig, als es Herzfrequenz oder Blutdruck nicht signifikant beeinflusst, was es zu einer wertvollen Option für Patienten macht, die andere Antianginika möglicherweise nicht vertragen .
Wirkmechanismus
Target of Action
Ranolazine primarily targets the late phase of the inward sodium channel (late I_Na) in ischemic cardiac myocytes . It also inhibits different currents such as I_Kr, late I_Ca,L, peak I_Ca,L, and I_NCX (Na+/Ca2+ exchanger) . These targets play a significant role in maintaining the ionic balance within the cells, which is crucial for normal cellular function.
Mode of Action
Ranolazine selectively inhibits the late I_Na, reducing intracellular sodium concentrations . This inhibition prevents sodium overload in the cell, which subsequently reduces calcium influx via the Na+/Ca2+ exchange . By controlling these ion concentrations, ranolazine helps maintain the ionic homeostasis within the cells.
Biochemical Pathways
The inhibition of late I_Na by ranolazine affects several biochemical pathways. It prevents the sodium and calcium overload in cells, especially under ischemic conditions . This action helps to maintain the ionic balance within the cells, thereby preventing cellular damage and improving cell survival. Additionally, ranolazine has been found to prevent fatty acid oxidation and favor glucose utilization, ameliorating the “energy starvation” of the failing heart .
Pharmacokinetics
Ranolazine is extensively absorbed after oral administration, with a bioavailability of 35 to 50% . It undergoes extensive metabolism in the liver (CYP3A, CYP2D6) and intestine . The elimination half-life of ranolazine is between 1.4 to 1.9 hours, and it is excreted via the kidneys (75%) and feces (25%) . These ADME properties influence the bioavailability of ranolazine and its therapeutic effects.
Result of Action
The molecular and cellular effects of ranolazine’s action are diverse. By inhibiting late I_Na, ranolazine reduces intracellular sodium and calcium concentrations, which can help prevent cellular damage under ischemic conditions . In heart failure, ranolazine has been found to ameliorate the “energy starvation” of the failing heart by favoring glucose utilization over fatty acid oxidation . Furthermore, ranolazine has been shown to inhibit the invasiveness of cancer cells, especially under hypoxic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ranolazine. For instance, under hypoxic conditions common to growing tumors, ranolazine has been found to inhibit the invasiveness of cancer cells . Additionally, the presence of other medications can affect the action of ranolazine, as it is known to interact with 527 other drugs . Therefore, the patient’s overall health status, co-existing medical conditions, and concurrent medications can all influence the action and efficacy of ranolazine.
Wissenschaftliche Forschungsanwendungen
Ranolazin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Es wird hauptsächlich zur Behandlung von chronischer Angina pectoris eingesetzt und hat sich als vielversprechend für die Vorbeugung von Vorhofflimmern erwiesen . Darüber hinaus wurde this compound hinsichtlich seines potenziellen Einsatzes bei der Behandlung des akuten Koronarsyndroms, der mikrovaskulären Koronardysfunktion, der Arrhythmie und der Blutzuckerkontrolle untersucht . Die Forschung hat auch die Auswirkungen auf den Herzstoffwechsel, Arrhythmien, Neuronen, das Gefäßsystem, die Skelettmuskulatur, die Blutzuckerkontrolle und Krebs untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die späte Phase des einwärts gerichteten Natriumkanals (später I_Na) in ischämischen Herzmyozyten während der Herzrepolarisation hemmt. Diese Hemmung reduziert die intrazelluläre Natriumkonzentration, wodurch der Kalziumeinstrom über den Natrium-Calcium-Austauscher verringert wird . Dieser Mechanismus trägt dazu bei, eine Natrium- und Calciumüberladung im Herzen zu verhindern, wodurch die Effizienz des Herzens verbessert und die Angina-Symptome reduziert werden .
Biochemische Analyse
Biochemical Properties
Ranolazine’s primary biochemical role involves the inhibition of the late inward sodium current in cardiac cells . This inhibition reduces calcium overload and thereby left ventricular diastolic tension . The drug also has beneficial metabolic properties .
Cellular Effects
Ranolazine has been shown to have various effects on different types of cells. In cardiac cells, it reduces calcium overload, leading to decreased left ventricular diastolic tension . In skeletal muscle cells, Ranolazine stimulates myogenesis and reduces a pro-oxidant inflammation/oxidative condition .
Molecular Mechanism
Ranolazine’s mechanism of action primarily involves the selective inhibition of the late component of the Na1 current . This inhibition reduces intracellular sodium and, in turn, intracellular calcium via Na-Ca exchange .
Temporal Effects in Laboratory Settings
Ranolazine has shown to maintain its effects over time in laboratory settings. It continues to inhibit the late inward sodium current in cardiac cells, reducing calcium overload and left ventricular diastolic tension .
Dosage Effects in Animal Models
In animal models, the effects of Ranolazine vary with different dosages. For instance, a study showed that systemic treatment with Ranolazine (50 mg/kg given for 5 days/week for 8 weeks) significantly reduced the dissemination of MDA-MB-231 cells to lung .
Metabolic Pathways
Ranolazine is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . It also stimulates glucose oxidation and partially reduces fatty acid oxidation, leading to improved ATP production/O2 consumption ratio, and diminished H+, lactate, and harmful fatty acyl intermediates .
Transport and Distribution
Ranolazine is transported and distributed within cells and tissues. The mean apparent volume of distribution of Ranolazine is reported to be 53.2 L , and the average steady-state volume of distribution is estimated to range from 85 to 180L .
Subcellular Localization
Given its role in inhibiting the late inward sodium current in cardiac cells, it can be inferred that Ranolazine likely localizes to the cell membrane where these ion channels are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ranolazin kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von N-(2,6-Dimethylphenyl)-1-piperazinyl-acetamid mit einer Verbindung der Formel (I), wobei X Chlor oder Brom ist . Eine andere Methode umfasst den einseitigen Butyloxycarbonyl (BOC)-Schutz an Piperazin, gefolgt von der Reaktion mit einer Verbindung, um einen Zwischenstoff zu erhalten, der dann entschützt und mit einer anderen Verbindung kondensiert wird, um this compound zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden. Der Prozess umfasst die Reinigung, Trocknung und Vermahlung, um das Endprodukt in fester Form zu erhalten, das von weiß bis cremefarben reicht .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es wird in der Leber und im Magen-Darm-Trakt durch die Aktivität des Enzyms CYP3A4 weitgehend metabolisiert, wobei CYP2D6 einen geringeren Beitrag leistet .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Halogenide (Chlor oder Brom), Piperazinderivate und Schutzgruppen wie Butyloxycarbonyl (BOC). Die Reaktionen erfolgen in der Regel unter kontrollierten Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen mit this compound gebildeten Produkte umfassen verschiedene Metaboliten. Im Plasma wurden über 40 Metaboliten identifiziert und im Urin über 100 Metaboliten gefunden .
Analyse Chemischer Reaktionen
Types of Reactions: Ranolazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized in the liver and gastrointestinal tract through the activity of the CYP3A4 enzyme, with minor contributions from CYP2D6 .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ranolazine include halides (chlorine or bromine), piperazine derivatives, and protective groups like butyloxycarbonyl (BOC). The reactions typically occur under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving ranolazine include various metabolites. More than 40 metabolites have been identified in plasma, and over 100 metabolites have been found in urine .
Vergleich Mit ähnlichen Verbindungen
Ranolazin wird oft mit anderen Antianginika wie Aspirin und Nitroglycerin verglichen. Im Gegensatz zu diesen Verbindungen beeinflusst this compound Herzfrequenz oder Blutdruck nicht signifikant, was es zu einer einzigartigen Option für Patienten mit chronischer Angina pectoris macht . Ähnliche Verbindungen sind Trimetazidin, Nicorandil, Ivabradin, Omapatrilat und Fasudil, die jeweils ihren eigenen Wirkmechanismus und ihre therapeutischen Vorteile haben .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045196 | |
| Record name | Ranolazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ranolazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |
| Record name | Ranolazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranolazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ranolazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Myocardial ischemia exerts effects on adenosine triphosphate flux, leading to a decrease in the energy available for contraction and relaxation of the heart muscle. Electrolyte balance of sodium and potassium is necessary for maintaining normal cardiac contraction and relaxation. Disruption of adequate sodium and potassium electrolyte balance leads to excessively high concentrations of sodium and calcium, which likely interferes with oxygen supply to the heart muscle. This imbalance eventually leads to angina symptoms of chest pain or pressure, nausea, and dizziness, among others. The mechanism of action for ranolazine is not fully understood. At therapeutic concentrations, it can inhibit the cardiac late sodium 205 current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms. The clinical significance this inhibition in the treatment of angina symptoms is not yet confirmed. Ranolazine inhibits sodium and potassium ion channel currents. It has been shown to exert weak activity on L-type calcium channels making it a weak direct vasodilator and exerts minimal direct effects on atrioventricular nodal conduction. Some additional mechanisms have been elucidated. Ranolazine exerts antagonistic activity towards the alpha 1 and beta 1 adrenergic receptors and inhibition of fatty acid oxidation., Ranolazine, a piperazine derivative, is an antianginal agent. Although the exact mechanism of antianginal activity of ranolazine has not been fully elucidated, results of early studies suggested that ranolazine shifted adenosine triphosphate (ATP) production away from fatty acid oxidation (ie, partial inhibition of fatty acid oxidation) in favor of more oxygen-efficient glucose oxidation, especially when free fatty acid concentrations were elevated (eg, during ischemia), leading to reduced oxygen demand and symptoms of ischemia without affecting cardiac work. However, these pharmacologic effects generally were observed at concentrations exceeding therapeutic plasma concentrations in clinical studies., Recent data suggest that ranolazine may exert its antianginal and anti-ischemic effects through concentration-, voltage-, and frequency-dependent inhibition of the late (ie, sustained, persistent) sodium current and other cardiac ion channels and transporters. The late sodium current is created by inactivation of the sodium channel protein. However, angina (ie, ischemia, hypoxia) impairs sodium channel inactivation and increases the amount of sodium in cardiac cells, which facilitates calcium overload via the sodium-calcium exchange pump. Increased intracellular calcium may result in myocyte hyperexcitability and electrical instability, impaired diastolic relaxation, reduced coronary artery perfusion, impaired myocardial oxygen supply, increased oxygen demand, and ventricular dysfunction. Thus, ranolazine may decrease the magnitude of the late sodium current resulting in a net reduction in intracellular sodium concentrations, reversal of calcium overload, restoration of ventricular pump function, and prevention of ischemia-induced arrhythmias. Unlike other antianginal agents, the antianginal effects of ranolazine are not dependent upon reductions in heart rate or blood pressure., The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential., /The authors/ investigated changes in Na(+) currents (I(Na)) in permanent (or chronic) atrial fibrillation (AF) and the effects of I(Na) inhibition using ranolazine (Ran) on arrhythmias and contractility in human atrial myocardium. Electrical remodeling during AF is typically associated with alterations in Ca(2+) and K(+) currents. It remains unclear whether I(Na) is also altered. Right atrial appendages from patients with AF (n = 23) and in sinus rhythm (SR) (n = 79) were studied. Patch-clamp experiments in isolated atrial myocytes showed significantly reduced peak I(Na) density ( approximately 16%) in AF compared with SR, which was accompanied by a 26% lower expression of Nav1.5 (p < 0.05). In contrast, late I(Na) was significantly increased in myocytes from AF atria by approximately 26%. Ran (10 mumol/L) decreased late I(Na) by approximately 60% (p < 0.05) in myocytes from patients with AF but only by approximately 18% (p < 0.05) in myocytes from SR atria. Proarrhythmic activity was elicited in atrial trabeculae exposed to high [Ca(2+)](o) or isoprenaline, which was significantly reversed by Ran (by 83% and 100%, respectively). Increasing pacing rates from 0.5 to 3.0 Hz led to an increase in diastolic tension that could be significantly decreased by Ran in atria from SR and AF patients. Na(+) channels may contribute to arrhythmias and contractile remodeling in AF. Inhibition of I(Na) with Ran had antiarrhythmic effects and improved diastolic function., For more Mechanism of Action (Complete) data for Ranolazine (11 total), please visit the HSDB record page. | |
| Record name | Ranolazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranolazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
95635-55-5, 142387-99-3 | |
| Record name | Ranolazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranolazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranolazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RANOLAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ranolazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ranolazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ranolazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-124 | |
| Record name | Ranolazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
